Nitroaspirin Reduces Pulmonary Thromboembolism by 56% vs. 26% with Aspirin in Combination with Clopidogrel in Murine Model
Nitroaspirin (NCX 4016) plus clopidogrel reduced lung platelet emboli by 56% (p<0.05 vs control) compared to only a 26% reduction with aspirin plus clopidogrel (p<0.05 vs control), representing a greater than two-fold improvement in antithrombotic efficacy. Furthermore, nitroaspirin plus clopidogrel significantly reduced intimal thickening of the femoral artery after photochemical injury, whereas aspirin plus clopidogrel was ineffective in preventing restenosis .
| Evidence Dimension | Pulmonary thromboembolism reduction and restenosis prevention |
|---|---|
| Target Compound Data | Nitroaspirin + clopidogrel: -56% lung platelet emboli; significant reduction in intimal thickening |
| Comparator Or Baseline | Aspirin + clopidogrel: -26% lung platelet emboli; no significant reduction in intimal thickening |
| Quantified Difference | 2.15-fold greater reduction in thromboembolism; qualitative difference in restenosis prevention (active vs. inactive) |
| Conditions | Collagen plus epinephrine-induced pulmonary thromboembolism in mice; 5-day oral administration; photochemically injured femoral artery histomorphology |
Why This Matters
For researchers investigating antiplatelet combination therapies or post-angioplasty restenosis, nitroaspirin provides a measurable efficacy advantage that aspirin cannot replicate, particularly in models where NO-mediated vascular protection is critical.
